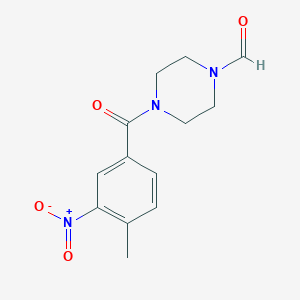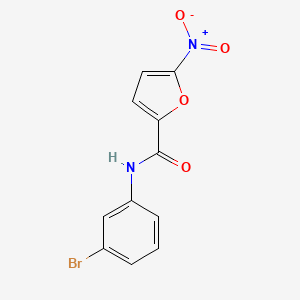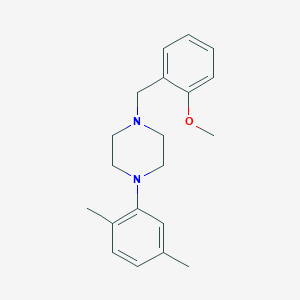
4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. MNBA is a yellow crystalline solid with a molecular weight of 308.32 g/mol.
Aplicaciones Científicas De Investigación
4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its antitumor activity and its ability to inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
In materials science, this compound has been used as a building block for the synthesis of novel materials with unique physical and chemical properties. This compound can be incorporated into polymers, dendrimers, and other macromolecules to impart specific functionalities.
In organic synthesis, this compound can be used as a reagent for the synthesis of various compounds, including piperazine derivatives, benzoyl hydrazones, and imines.
Mecanismo De Acción
The mechanism of action of 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. This compound has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound is a stable compound that can be stored for long periods without degradation. This compound is also soluble in a wide range of solvents, making it easy to work with in the lab. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
One limitation of this compound is its potential toxicity, which can limit its use in certain experiments. This compound has been shown to be cytotoxic at high concentrations, and caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the study of 4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde. One area of research is the development of this compound-based materials with specific properties, such as biocompatibility and conductivity. Another area of research is the optimization of the synthesis method for this compound, with the goal of improving the yield and purity of the compound. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential therapeutic targets for the treatment of various diseases.
Métodos De Síntesis
4-(4-methyl-3-nitrobenzoyl)-1-piperazinecarbaldehyde can be synthesized by a multistep process involving the reaction of p-methyl-3-nitrobenzoic acid with piperazine in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI) or 1,3-Dicyclohexylcarbodiimide (DCC). The resulting intermediate is then oxidized with sodium chlorite to yield this compound. The reaction scheme is shown below:
Propiedades
IUPAC Name |
4-(4-methyl-3-nitrobenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-10-2-3-11(8-12(10)16(19)20)13(18)15-6-4-14(9-17)5-7-15/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYYNBGVZCFTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5709036.png)
![5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5709039.png)

![4-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709045.png)
![2-benzyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5709057.png)

![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5709068.png)

![N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5709097.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5709098.png)


![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)